2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide is a complex organic compound characterized by its unique structural features, including acetyl, dicyano, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-fluoro-3-(dicyanomethyl)benzaldehyde.
Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to introduce the acetyl group.
Amidation: The final step involves the reaction of the acetylated intermediate with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to amines.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or amides.
Substitution: Substituted aromatic compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Materials Science: The electronic properties of the compound, influenced by the dicyano and fluorophenyl groups, can affect the conductivity and other material characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-4,4-dicyano-3-(2-chlorophenyl)-N-(4-chlorophenyl)butanamide
- 2-acetyl-4,4-dicyano-3-(2-bromophenyl)-N-(4-bromophenyl)butanamide
Uniqueness
Compared to its analogs with different halogen substitutions (chlorine, bromine), 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide exhibits unique properties such as:
- Higher Electronegativity : Fluorine’s high electronegativity can enhance the compound’s reactivity and binding affinity in biological systems.
- Metabolic Stability : Fluorine atoms can increase the metabolic stability of the compound, making it more suitable for pharmaceutical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-12(26)18(20(27)25-15-8-6-14(21)7-9-15)19(13(10-23)11-24)16-4-2-3-5-17(16)22/h2-9,13,18-19H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOYSKAFIWLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1F)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.